Objective Response Rate in HR-Deficient Ovarian Cancer: ABT-767 vs. Olaparib Phase 1 Monotherapy
ABT-767 demonstrated an objective response rate (ORR) of 39% (7/18) by RECIST 1.1 exclusively in HR-deficient (HRD) relapsed ovarian cancer patients in a prospective biomarker-stratified analysis [1]. In comparison, the foundational Phase 1 trial of olaparib monotherapy (Fong et al., 2009; NCT00516373) reported an ORR of 28% (95% CI: 16.2-42.5) by RECIST in a predominantly gBRCA-mutated ovarian cancer population, with a 46.2% ORR in the platinum-sensitive subset and 0% in platinum-refractory patients [2]. While cross-trial comparisons require caution due to differences in patient populations, the ABT-767 ORR in the HRD-selected subset is numerically higher than the all-comer olaparib Phase 1 ORR but represents a biomarker-enriched subgroup rather than an unselected population.
| Evidence Dimension | Objective response rate (RECIST) in BRCA-mutated or HRD ovarian cancer (Phase 1 monotherapy) |
|---|---|
| Target Compound Data | 39% (7/18) in HR-deficient relapsed ovarian cancer subset |
| Comparator Or Baseline | Olaparib (Fong et al., 2009): 28% (95% CI: 16.2-42.5) overall; 46.2% in platinum-sensitive; 0% in platinum-refractory |
| Quantified Difference | ABT-767 39% (HRD-enriched) vs. olaparib 28% (all-comer BRCA); cross-trial, different enrichment strategies |
| Conditions | ABT-767: Phase 1, 36 relapsed ovarian cancer patients with archival biopsies assessed for HRD; Olaparib: Phase 1, 50 patients (48 gBRCAm), dose-escalation |
Why This Matters
The demonstration of exclusive response in the HRD subset provides a biomarker-defined efficacy population for ABT-767 that can guide procurement decisions for translational studies requiring genetically stratified PARP inhibitor response models.
- [1] Hurley RM, Wahner Hendrickson AE, Visscher DW, et al. 53BP1 as a potential predictor of response in PARP inhibitor-treated homologous recombination-deficient ovarian cancer. Gynecol Oncol. 2019;153(1):127-134. View Source
- [2] Fong PC, Boss DS, Yap TA, et al. Inhibition of poly(ADP-ribose) polymerase in tumors from BRCA mutation carriers. N Engl J Med. 2009;361(2):123-134. View Source
